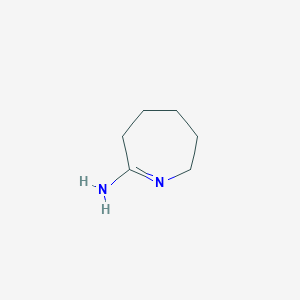![molecular formula C16H14N2O3S2 B2661802 N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide CAS No. 941924-81-8](/img/structure/B2661802.png)
N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazole-based compounds are often used in the development of fluorescent probes . For example, a compound called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) was developed for selectively sensing Cysteine (Cys) over other analytes .
Synthesis Analysis
Functionalized benzo[d]thiazolyl (BT) sulfones can be synthesized based on the reunion of alkyl BT sulfones and various electrophiles . All important aspects of this coupling reaction, including relevant and undesirable side reactions, are evaluated by means of calculations and competitive experiments .Molecular Structure Analysis
The structure of benzo[d]thiazolyl (BT) sulfones and their derivatives can be characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis
Benzo[d]thiazolyl (BT) sulfones can undergo various chemical reactions, including coupling reactions with various electrophiles .Physical And Chemical Properties Analysis
Benzo[d]thiazole-based compounds, such as BT-AC, can exhibit fluorescence properties. BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .Scientific Research Applications
Psychotropic, Anti-inflammatory, and Cytotoxic Activity
Compounds related to N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide have been synthesized and found to possess notable psychotropic, anti-inflammatory, and cytotoxic activities. These compounds have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. The biological activities have been correlated with their structural characteristics and physicochemical parameters, highlighting the therapeutic potential of such compounds in treating various conditions (Zablotskaya et al., 2013).
Antimicrobial and Antitubercular Agents
Novel sulfonyl derivatives incorporating thiazole moieties have been developed and shown moderate to significant antibacterial and antifungal activities. Specific compounds have demonstrated excellent antitubercular activity, positioning them as promising candidates for further investigation as antimicrobial and antitubercular agents (Suresh Kumar et al., 2013).
Carbonic Anhydrase Inhibitors
Metal complexes of heterocyclic sulfonamides, closely related to N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide, have shown strong inhibitory properties against carbonic anhydrase isoenzymes. These complexes offer a novel approach to designing inhibitors with potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).
Luminescent Properties for White Light Emission
Benzothiazole derivatives have been explored for their luminescent properties, with applications in white light emission. By doping these compounds into a polymer matrix at specific proportions, white-light emission with desirable chromaticity coordinates can be achieved, offering a flexible and straightforward method for creating white-light-emitting devices (Lu et al., 2017).
Corrosion Inhibitors
Benzothiazole derivatives have also been investigated as corrosion inhibitors for carbon steel in acidic solutions. These compounds offer high inhibition efficiency, surpassing previously reported inhibitors from the benzothiazole family. Their ability to adsorb onto surfaces via both physical and chemical means suggests their potential in protecting metals against corrosion (Hu et al., 2016).
Mechanism of Action
Some benzo[d]thiazole-based compounds have shown anti-cancer activity. For example, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited anti-cancer activity against various cancer cell lines . These compounds induced G2/M cell cycle arrest and resulted in apoptosis by accelerating the expression of caspases .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-16(8-9-23(20,21)13-4-2-1-3-5-13)18-12-6-7-15-14(10-12)17-11-22-15/h1-7,10-11H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVAYJANCFGART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

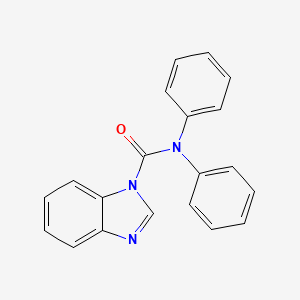
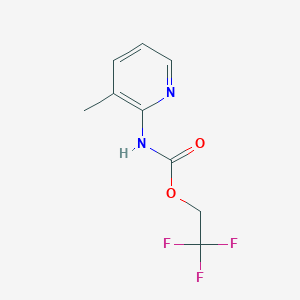
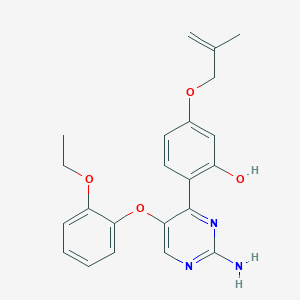
![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)
![1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2661725.png)
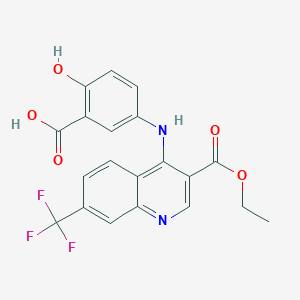
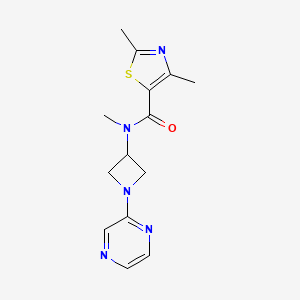
![2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2661730.png)
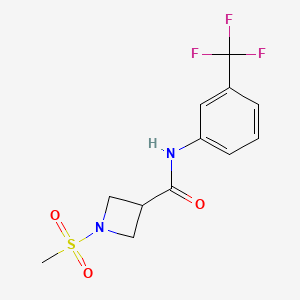

![5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2661736.png)
![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3-oxazole](/img/structure/B2661738.png)
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2661740.png)
